Factor Xa Inhibitory Potency: 4-Cyano Precursor (Compound 1) vs Betrixaban (Compound 11)
In systematic structure-activity relationship (SAR) studies, the 4-cyanobenzamido derivative (Compound 1) exhibited an FXa Ki of 4 nM, whereas the final clinical candidate betrixaban (Compound 11, bearing a 4-(N,N-dimethylcarbamimidoyl)benzamido moiety) displayed an FXa Ki of 0.117 nM [1]. The amidine-to-nitrile conversion from Compound 1 to betrixaban yields approximately a 34-fold enhancement in FXa inhibitory potency. This quantitative difference underscores the critical role of the 4-cyanobenzamido group as a synthetic handle rather than a pharmacophore for direct biological activity, and clarifies why this compound is procured as a penultimate intermediate rather than as an active FXa inhibitor.
| Evidence Dimension | Factor Xa (FXa) enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | FXa Ki = 4 nM |
| Comparator Or Baseline | Betrixaban (Compound 11): FXa Ki = 0.117 nM |
| Quantified Difference | ~34-fold lower potency (4 nM vs 0.117 nM) |
| Conditions | In vitro FXa enzyme inhibition assay |
Why This Matters
This quantitative potency differential confirms that N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide is a synthetic precursor, not a functional substitute for betrixaban, guiding procurement toward intermediate-grade rather than API-grade sourcing.
- [1] Zhang P, Huang W, Wang L, et al. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorg Med Chem Lett. 2009;19(8):2179-2185. Table 1: SAR of 4-substituent (Ki values). View Source
